![molecular formula C9H12O4 B1447887 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1823373-90-5](/img/structure/B1447887.png)

3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Übersicht

Beschreibung

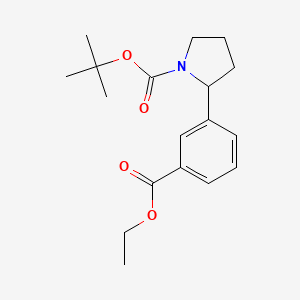

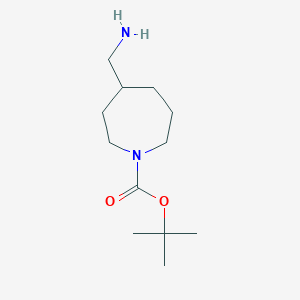

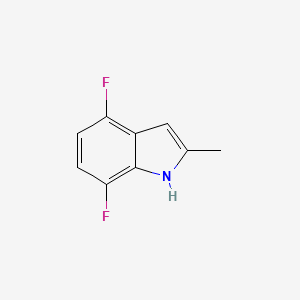

“3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound . It is a derivative of bicyclo[1.1.1]pentane, a highly strained molecule .

Synthesis Analysis

Synthesis methods for similar compounds have been reported in the literature . For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto [1.1.1]propellane .

Molecular Structure Analysis

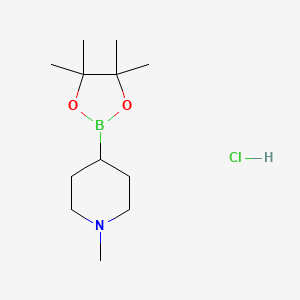

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with an ethoxycarbonyl group and a carboxylic acid group attached . The InChI code for this compound is 1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) .

Physical and Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 184.19 . It has a melting point range of 138.0 to 142.0°C .

Wissenschaftliche Forschungsanwendungen

Acidity and Electronic Effects

- The study of substituent effects on the acidity of various bicyclo[1.1.1]pentane-1-carboxylic acids reveals insights into the electron density and acidities related to the bicyclopentane ring. These findings are significant for understanding the electronic properties and reactivity of compounds like 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Wiberg, 2002).

Synthesis Techniques

- A practical, metal-free homolytic aromatic alkylation protocol for synthesizing derivatives of bicyclo[1.1.1]pentane-1-carboxylic acid, including 3-(pyrazin-2-yl) variants, showcases innovative synthesis methods relevant to medicinal chemistry (Thirumoorthi & Adsool, 2016).

- The synthesis of α-quaternary bicyclo[1.1.1]pentanes using organophotoredox and hydrogen atom transfer catalysis illustrates advanced techniques for creating complex structures in drug design (Nugent et al., 2021).

Biological Studies and Drug Design

- Bicyclo[1.1.1]pentanes, like this compound, are highlighted for their potential as effective bioisosteres in pharmaceutical research, offering qualities such as metabolic stability and bioavailability (Zhao et al., 2021).

- The discovery of an unexpected in vivo conjugation pathway in hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane structure emphasizes the unique metabolic pathways these compounds can undergo, crucial for drug development (Zhuo et al., 2016).

Safety and Hazards

The compound is classified as a warning under the GHS system . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTQQSWPWGLXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)